molecular formula C10H9FO B1426065 3-Cyclopropyl-4-fluorobenzaldehyde CAS No. 914672-67-6

3-Cyclopropyl-4-fluorobenzaldehyde

Cat. No. B1426065
CAS RN: 914672-67-6
M. Wt: 164.18 g/mol
InChI Key: LVVBPBKJOBKDKL-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-fluorobenzaldehyde is a chemical compound with the molecular weight of 164.18 . Its IUPAC name is 3-cyclopropyl-4-fluorobenzaldehyde and its InChI code is 1S/C10H9FO/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-6,8H,2-3H2 .


Molecular Structure Analysis

The molecular structure of 3-Cyclopropyl-4-fluorobenzaldehyde consists of a benzene ring substituted with a fluorine atom at the 4-position and a cyclopropyl group at the 3-position .


Chemical Reactions Analysis

Fluorobenzaldehyde, a related compound, can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .

Scientific Research Applications

Organic Synthesis

3-Cyclopropyl-4-fluorobenzaldehyde can be used in organic synthesis, particularly in the generation of free radicals . Free radicals have a profound impact on various fields such as material science, agrochemicals, fine-chemical manufacturing, and drug discovery . The activation of 4-fluorobenzaldehyde in situ by Brønsted acid and the subsequent trapping of alkyl radicals under photochemical conditions is a recent example .

Knoevenagel Condensation

3-Cyclopropyl-4-fluorobenzaldehyde can be involved in Knoevenagel condensation . This reaction is a form of condensation which is a carbon-carbon bond forming reaction that occurs between a compound containing a carbonyl and a compound containing an acidic proton, which leads to the formation of α,β-unsaturated carbonyl compounds .

Aromatic Nucleophilic Substitution

This compound can also participate in aromatic nucleophilic substitution reactions . This is a reaction in which an electron rich aromatic ring is substituted by a nucleophile .

Multicomponent Reactions

3-Cyclopropyl-4-fluorobenzaldehyde can be used in multicomponent reactions . These reactions are highly efficient transformations that combine three or more reactants in a single operation to prepare complex molecules in an atom-economical manner .

Synthesis of α-Arylidene-β-ketonitriles

3-Cyclopropyl-4-fluorobenzaldehyde can be used in the synthesis of α-arylidene-β-ketonitriles . These are important α,β-unsaturated compounds that are obtained via the Knoevenagel condensation reaction between β-ketonitriles (α-cyanoketones) and aryl aldehydes .

Drug Discovery

The compound can be used in drug discovery . The versatility of radicals has had a profound impact on drug discovery . For example, they have been recognized as anti-hyperglycemic and anti-tuberculosis agents .

Safety and Hazards

The safety data sheet for a related compound, Benzaldehyde, indicates that it is a flammable liquid and vapor, harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for research on 3-Cyclopropyl-4-fluorobenzaldehyde could include further investigation into its synthesis, chemical reactions, and potential applications. For example, the functionalization of cyclopropyl C–H bonds via transition-metal catalysis could be explored .

properties

IUPAC Name

3-cyclopropyl-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-6,8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVBPBKJOBKDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-4-fluorobenzaldehyde

Synthesis routes and methods

Procedure details

A flask was charged with cyclopropyl magnesium bromide (29.6 ml, 14.8 mmol) and placed under nitrogen. Zinc chloride (14.8 ml, 14.8 mmol) was added and the reaction was stirred for 20 minutes. 3-Bromo-4-fluorobenzaldehyde (1.0 g, 4.93 mmol) and bis(tri-t-butylphosphine)palladium (0) (0.126 g, 0.246 mmol) were diluted in 600 μL of THF and added to the reaction mixture. After stirring for 4 hours, the reaction was heated to 50° C. and stirred overnight. The reaction was cooled and quenched with saturated NH4Cl and extracted with DCM. The organic layer was dried over MgSO4, filtered and concentrated. The material was purified using a biotage 40M cartridge eluting with hexanes:ethyl acetate (4:1) to yield 3-cyclopropyl-4-fluorobenzaldehyde (400 mg, 49.5% yield)
Quantity
29.6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
600 μL
Type
solvent
Reaction Step Two
Quantity
0.126 g
Type
catalyst
Reaction Step Two
Quantity
14.8 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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